molecular formula C12H16N2O B1290302 3-[3-(Dimethylamino)propoxy]benzonitrile CAS No. 209538-81-8

3-[3-(Dimethylamino)propoxy]benzonitrile

Cat. No.: B1290302
CAS No.: 209538-81-8
M. Wt: 204.27 g/mol
InChI Key: GXMUQXKOVKMYIO-UHFFFAOYSA-N
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Description

3-[3-(Dimethylamino)propoxy]benzonitrile (CAS 209538-81-8) is a benzonitrile derivative of significant interest in medicinal chemistry and organic synthesis. It serves as a key synthetic intermediate and building block for the preparation of more complex molecules. The compound has been identified in patent literature as a precursor in the synthesis of New Oxabispidine Compounds investigated for their potential use in the treatment of cardiac arrhythmias, including both atrial and ventricular arrhythmias . With a molecular formula of C12H16N2O and a molecular weight of 204.27 g/mol , this compound features both a dimethylamino moiety and a nitrile group, which offer versatile sites for further chemical modification. It is typically supplied with a high purity level of 97% or higher . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Please refer to the Safety Data Sheet for proper handling instructions. This compound is classified as hazardous and poses risks including serious eye damage, skin irritation, and harm if inhaled or swallowed .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-(dimethylamino)propoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-14(2)7-4-8-15-12-6-3-5-11(9-12)10-13/h3,5-6,9H,4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMUQXKOVKMYIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610178
Record name 3-[3-(Dimethylamino)propoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209538-81-8
Record name 3-[3-(Dimethylamino)propoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Dimethylamino Propoxy Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, directly impacting safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for assessing the thermodynamic stability of dimethylamino propoxy benzonitrile derivatives. This class of compounds, which includes prominent selective serotonin reuptake inhibitors (SSRIs) like Citalopram and Escitalopram, possesses a unique combination of functional groups—a tertiary amine, an ether linkage, and a nitrile—that dictate its stability profile. We will delve into the principal degradation pathways, the design of robust forced degradation studies in line with regulatory expectations, and the application of key analytical techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and stability-indicating chromatographic methods. This document is intended to serve as a practical resource for scientists engaged in the characterization and formulation of these and structurally related pharmaceutical molecules.

Introduction: The Imperative of Stability in Drug Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, chief among them being the assurance of its stability. An unstable compound can lead to a loss of potency, the formation of potentially toxic degradants, and altered bioavailability, thereby compromising patient safety and therapeutic outcomes. The International Council for Harmonisation (ICH) has established stringent guidelines, notably ICH Q1A(R2), that mandate a thorough evaluation of a drug substance's stability under various environmental conditions[1][2][3][4][5].

Dimethylamino propoxy benzonitrile derivatives are a significant class of molecules in medicinal chemistry. Their stability is governed by the interplay of the electron-donating dimethylamino group, the relatively stable propoxy ether linkage, and the electron-withdrawing benzonitrile moiety. A comprehensive understanding of their stability is not merely a regulatory hurdle but a fundamental aspect of rational drug design and formulation development.

Theoretical Framework: Predicting Degradation Pathways

The chemical architecture of dimethylamino propoxy benzonitrile derivatives suggests several potential degradation pathways. A proactive assessment of these possibilities is crucial for designing targeted stability studies.

  • Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, typically proceeding through an amide intermediate to form a carboxylic acid[6][7]. The rate of this reaction is significantly influenced by the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups generally accelerate nitrile hydrolysis[7].

  • Oxidation: The tertiary amine (dimethylamino group) is a primary site for oxidation, which can lead to the formation of an N-oxide[8][9]. This is a common degradation pathway for amine-containing pharmaceuticals. The ether linkage, while generally stable, can also be susceptible to oxidative cleavage under certain conditions[10][11][12].

  • Photolysis: Aromatic systems and compounds with chromophores that absorb UV or visible light can be prone to photodegradation[13][14][15][16]. For benzonitrile derivatives, this can lead to complex degradation profiles.

  • Thermal Degradation: Exposure to high temperatures can provide the energy required to initiate various degradation reactions, including cleavage of the side chain or reactions involving the functional groups.

The following diagram illustrates the principal potential degradation pathways for a representative dimethylamino propoxy benzonitrile structure.

Caption: Predicted degradation pathways for dimethylamino propoxy benzonitrile derivatives.

Experimental Assessment of Thermodynamic Stability

A multi-pronged experimental approach is necessary to fully characterize the thermodynamic stability of these derivatives. This involves forced degradation studies to identify potential degradants and develop stability-indicating methods, followed by thermal analysis to determine intrinsic thermal stability.

Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of stability testing, providing critical insights into the degradation profile of a drug substance[8][17]. The objective is to accelerate degradation to generate the likely degradation products that could form under long-term storage conditions.

The workflow for a comprehensive forced degradation study is depicted below.

cluster_stress Forced Degradation Conditions (ICH Q1A) start Drug Substance (Dimethylamino Propoxy Benzonitrile Derivative) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 80°C, solid state) start->thermal photo Photolytic Stress (ICH Q1B light exposure) start->photo analysis Analysis of Stressed Samples (Stability-Indicating HPLC-UV/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradation Products & Establish Degradation Pathways analysis->end

Caption: Workflow for forced degradation studies.

Experimental Protocols:

A. Acid and Base Hydrolysis

  • Prepare a stock solution of the dimethylamino propoxy benzonitrile derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • For acid hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.

  • For base hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.

  • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

  • At specified time points, withdraw samples, neutralize them (for the base-hydrolyzed sample, use acid; for the acid-hydrolyzed sample, use base), and dilute with the mobile phase for HPLC analysis.

    • Causality: The use of acid and base targets the hydrolysis of the nitrile group and potentially the ether linkage. Elevated temperature accelerates the reaction rate.

B. Oxidative Degradation

  • Prepare a stock solution of the drug substance as described above.

  • Mix an aliquot of the stock solution with an equal volume of a 3% hydrogen peroxide solution.

  • Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

  • At specified time points, withdraw samples and dilute with the mobile phase for HPLC analysis.

    • Causality: Hydrogen peroxide is a common oxidizing agent used to induce the formation of oxidative degradation products, such as N-oxides[8].

C. Thermal Degradation

  • Place a known amount of the solid drug substance in a vial.

  • Heat the sample in an oven at a high temperature (e.g., 80°C) for an extended period (e.g., 7 days).

  • At the end of the study, dissolve the sample in a suitable solvent and analyze by HPLC.

    • Causality: This tests the stability of the compound in the solid state at elevated temperatures, which is relevant for storage and transport.

D. Photolytic Degradation

  • Expose the solid drug substance and a solution of the drug substance to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B[14][15][16].

  • A control sample should be stored under the same conditions but protected from light.

  • After the exposure, prepare the samples for HPLC analysis.

    • Causality: This study is essential to determine if the drug substance is light-sensitive and requires protective packaging.

Thermal Analysis: DSC and TGA

Thermal analysis techniques provide quantitative data on the thermodynamic properties of a material.

cluster_analysis Thermal Analysis cluster_results Data Output start Drug Substance Sample dsc Differential Scanning Calorimetry (DSC) start->dsc tga Thermogravimetric Analysis (TGA) start->tga dsc_out Melting Point (Tm) Enthalpy of Fusion (ΔH) Decomposition Onset dsc->dsc_out tga_out Mass Loss vs. Temperature Decomposition Temperature (Td) tga->tga_out

Sources

The Benzonitrile Scaffold: A Cornerstone of Modern Pharmaceutical Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

Preamble: The Unassuming Power of a Phenyl Ring and a Nitrile Group

In the vast landscape of medicinal chemistry, certain molecular frameworks consistently reappear, earning the designation of "privileged scaffolds." These structures possess an inherent ability to interact with a wide array of biological targets, offering a robust starting point for drug discovery campaigns. Among these, the benzonitrile scaffold—a simple combination of a benzene ring and a cyano (-C≡N) group—stands out for its remarkable versatility and profound impact on pharmaceutical development.[1][2][3]

This guide, prepared for researchers, scientists, and drug development professionals, moves beyond a mere catalog of compounds. As a Senior Application Scientist, my objective is to dissect the fundamental principles that make benzonitrile derivatives so effective. We will explore the nuanced roles of the nitrile moiety, from its critical interactions as a pharmacophore to its utility as a versatile synthetic handle. The narrative will emphasize the causality behind molecular design choices, providing not just protocols, but the strategic thinking that underpins them. We will delve into how this scaffold has been instrumental in developing blockbuster drugs and continues to fuel the pipeline for next-generation therapeutics across oncology, virology, metabolic diseases, and beyond.

Part 1: The Benzonitrile Moiety as a Pivotal Pharmacophore

The true elegance of the benzonitrile unit lies in the physicochemical properties of the nitrile group itself. It is a potent electron-withdrawing group, which polarizes the attached aromatic ring, influencing its susceptibility to metabolism and its ability to engage in π-π stacking interactions.[4][5] The nitrile's nitrogen atom, with its lone pair of electrons, is a weak to medium hydrogen bond acceptor, a critical feature for molecular recognition in enzyme active sites.[4][5] Furthermore, its linear geometry and compact size allow it to fit into tight binding pockets where bulkier groups would be excluded.[5] This combination of electronic and steric properties makes it an exceptional tool for fine-tuning molecular interactions.

The Art of Enzyme Inhibition: Mimicry and Potency

A primary role of the benzonitrile group in drug design is to act as a bioisostere—a substituent that, while structurally different, retains similar biological function to the group it replaces.[6][7][8][9][10] This strategy is expertly employed to enhance potency, improve selectivity, and optimize pharmacokinetic profiles.

Application Focus: Oncology

The fight against cancer has been significantly advanced by drugs that leverage the unique properties of the benzonitrile scaffold.

  • Aromatase Inhibitors: In the treatment of hormone-responsive breast cancer, inhibiting the aromatase enzyme is a key strategy. The drugs Letrozole and Fadrozole are prime examples of benzonitrile's effectiveness.[11] The nitrile group in these molecules is positioned to mimic the carbonyl group of the natural substrate, androstenedione, forming a crucial hydrogen bond within the enzyme's active site that is essential for potent inhibition.[4]

    Estrogen_Biosynthesis_Inhibition Androgens Androgens (e.g., Androstenedione) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Conversion Estrogens Estrogens (e.g., Estrone) ER Estrogen Receptor (ER) Estrogens->ER Activation Letrozole Letrozole Letrozole->Aromatase Competitive Inhibition Aromatase->Estrogens TumorGrowth Tumor Cell Growth & Proliferation ER->TumorGrowth

    Caption: Letrozole's inhibition of the Aromatase enzyme in the estrogen biosynthesis pathway.

    CompoundTargetIC50Therapeutic Use
    Letrozole Aromatase (CYP19A1)Potent (nM range)[11]Hormone-responsive breast cancer[11]
    Fadrozole Aromatase (CYP19A1)Potent (nM range)[4]Breast cancer[4]
  • Kinase Inhibitors: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Benzonitrile derivatives have been successfully developed as inhibitors for a variety of kinases.[12][13][14] The nitrile often serves to anchor the molecule in the ATP-binding pocket, forming key interactions that confer high affinity and selectivity. Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in this field, correlating physicochemical properties with biological activity to guide the rational design of more potent inhibitors.[15][16][17]

  • Immuno-Oncology (PD-1/PD-L1 Inhibitors): More recently, benzonitrile derivatives have been explored as small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway.[18] A series of biphenyl-1,2,3-triazol-benzonitrile compounds demonstrated the ability to disrupt this interaction, with one compound showing an IC50 value of 8.52 μM, offering a promising avenue for oral immunotherapy agents.[18]

Application Focus: Metabolic Disease

  • DPP-4 Inhibitors: In type 2 diabetes, dipeptidyl peptidase-4 (DPP-4) inhibitors are a major class of therapeutics. Several potent quinazolinone-based inhibitors feature a methyl-benzonitrile group at the N-3 position.[19] While α-amino nitrile-containing drugs like Saxagliptin and Vildagliptin also target DPP-4, the benzonitrile moiety in other scaffolds demonstrates the diverse ways this functional group can be incorporated to achieve therapeutic effects.[4]

Expanding the Arsenal: Benzonitrile in Anti-Infective Agents

The utility of the benzonitrile scaffold extends into the realm of infectious diseases, where it has been incorporated into agents targeting viral and bacterial pathogens.

  • Antiviral Activity: Benzonitrile derivatives have shown promise against a range of viruses.

    • Hepatitis C Virus (HCV): A class of 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives were identified as potent HCV entry inhibitors, acting at low nanomolar concentrations.[20] Pharmacokinetic studies confirmed that select compounds are orally available and long-lasting in rats, highlighting their potential for further development.[20]

    • Rhinovirus: A novel, small benzonitrile analogue was identified as a capsid binder for human rhinovirus 14 (HRV14), inhibiting replication with an EC50 of 2 µM.[21][22] Its mechanism involves interfering with the earliest stages of viral replication by stabilizing the viral capsid, similar to the action of pleconaril.[21][22]

    • Influenza and SARS-CoV-2: Hybrid molecules combining 2-aminopyrimidine and benzonitrile scaffolds have demonstrated significant antiviral activity against influenza A (H1N1) and the original Wuhan strain of SARS-CoV-2, suggesting a broad-spectrum potential for this chemical class.[23]

Compound ClassViral TargetActivity (IC50 / EC50)Mechanism of Action
2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrilesHepatitis C Virus (HCV)Low nM[20]Virus Entry Inhibition[20]
LPCRW_0005Human Rhinovirus 14 (HRV)2 µM[21][22]Capsid Binder[21][22]
6-aryloxy-2-aminopyrimidine-benzonitrile hybridsInfluenza A (H1N1)6 µM (for compound 5s)[23]Not fully elucidated
6-aryloxy-2-aminopyrimidine-benzonitrile hybridsSARS-CoV-2 (Wuhan)16 µM (for compound 5s)[23]Not fully elucidated

Part 2: The Synthetic Utility of Benzonitrile Derivatives

Beyond its role as a pharmacophore, the benzonitrile unit is a versatile building block in organic synthesis.[2][11] The reactivity of both the nitrile group and the aromatic ring can be precisely controlled, making it a cornerstone for constructing complex molecular architectures.[1][2]

Key Transformations of the Nitrile Group

The cyano group is a gateway to several other crucial functional groups, most notably primary amines and carboxylic acids. The efficiency of these transformations is heavily influenced by the electronic nature of substituents on the benzene ring.[2]

  • Reduction to Primary Amines: The conversion of a nitrile to a benzylamine is a fundamental step in many synthetic routes. Catalytic hydrogenation is a clean and efficient method for this purpose.

    Experimental Protocol: Catalytic Hydrogenation of 4-Methoxybenzonitrile [2]

    • System Setup: In a high-pressure hydrogenation vessel (Parr apparatus), combine 4-methoxybenzonitrile (1.0 eq), Raney Nickel (approx. 10% w/w) as the catalyst, and anhydrous ethanol as the solvent.

    • Inerting: Seal the vessel and purge the system three times with nitrogen gas, followed by three purges with hydrogen gas to ensure an inert atmosphere.

    • Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi) and heat to approximately 50-60°C with vigorous stirring.

    • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

    • Work-up: Carefully vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst, washing the pad with additional ethanol.

    • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-methoxybenzylamine. The product can be further purified by distillation or crystallization if necessary.

  • Hydrolysis to Carboxylic Acids: The hydrolysis of the nitrile provides direct access to benzoic acids. This reaction is facilitated by electron-withdrawing groups on the aromatic ring, which increase the electrophilicity of the nitrile carbon.[2]

    Experimental Protocol: Acid-Catalyzed Hydrolysis of 4-Chlorobenzonitrile [2]

    • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-chlorobenzonitrile (1.0 eq) and a solution of concentrated sulfuric acid in water (e.g., 50% v/v).

    • Heating: Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Precipitation: Upon completion, cool the reaction mixture to room temperature. Carefully pour the acidic solution into a beaker containing crushed ice. A white precipitate of 4-chlorobenzoic acid will form.

    • Isolation: Collect the solid product by vacuum filtration, washing the crystals thoroughly with cold water to remove residual acid.

    • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-chlorobenzoic acid.

Benzonitrile as a Precursor in Drug Synthesis: The Case of Letrozole

The industrial synthesis of the aromatase inhibitor Letrozole provides a perfect example of the strategic use of a benzonitrile derivative as a key intermediate.[11] The synthesis hinges on the reaction of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile with 4-fluorobenzonitrile.

Letrozole_Synthesis cluster_0 Intermediate Synthesis cluster_1 Final Coupling Step A 4-(Bromomethyl)benzonitrile C 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (Key Intermediate) A->C B 1,2,4-Triazole B->C D 4-Fluorobenzonitrile E Letrozole C->E D->E

Caption: Simplified synthetic workflow for Letrozole highlighting the key benzonitrile intermediate.

Part 3: Strategic Optimization through SAR and Bioisosterism

The development of a successful drug is an iterative process of optimization. Understanding the Structure-Activity Relationship (SAR) is paramount to rationally modifying a lead compound to enhance its desirable properties while minimizing off-target effects and toxicity.[16]

The benzonitrile moiety is often a focal point of these optimization efforts. Its strong electron-withdrawing nature can significantly alter the electronic density of the parent molecule, which in turn affects receptor binding and metabolic stability.[5] The nitrile group is generally robust and not readily metabolized, often passing through the body unchanged.[4] This metabolic stability is a highly desirable trait in drug candidates.

Furthermore, the strategic replacement of other functional groups with a nitrile can be a powerful tactic. As a bioisostere for halogens, it can mimic polarization effects while being smaller than bromine or iodine, potentially allowing for better contact with amino acids in a binding pocket.[4] Its ability to act as a hydrogen bond acceptor also makes it a viable replacement for carbonyl or hydroxyl groups, a strategy used to overcome liabilities associated with those groups while retaining the necessary biological interactions.[4][5]

Conclusion

The benzonitrile scaffold is far more than a simple aromatic ring with a nitrile substituent; it is a privileged and versatile platform in pharmaceutical chemistry. Its unique combination of electronic properties, steric accessibility, metabolic stability, and synthetic tractability has cemented its role in a diverse array of approved drugs and clinical candidates. From inhibiting key enzymes in cancer and metabolic diseases to blocking viral entry, the applications are vast and continue to expand. For the drug development professional, a deep understanding of the causality behind the benzonitrile group's effectiveness—whether as a critical pharmacophore, a bioisosteric replacement, or a synthetic linchpin—is essential for harnessing its full potential in the design of future medicines.

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Methodological & Application

Application Note: Synthesis of Propyl 3-(dimethylamino)-1-imidobenzoate via Coupling of 3-Dimethylamino-1-propanol with Benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the synthesis of propyl 3-(dimethylamino)-1-imidobenzoate through the coupling of 3-dimethylamino-1-propanol with benzonitrile. The primary focus is on the practical application of the Pinner reaction, an acid-catalyzed method for the synthesis of imidates from nitriles and alcohols. We will explore the mechanistic underpinnings of this transformation, provide a step-by-step experimental protocol, and discuss critical parameters for successful synthesis and product characterization. Additionally, an alternative base-catalyzed approach will be briefly discussed. This guide is intended for researchers and scientists in the fields of organic synthesis and drug development.

Introduction: The Significance of Imidates

While modern cross-coupling reactions like the Buchwald-Hartwig amination have revolutionized the formation of C-N and C-O bonds, the direct coupling of an alcohol with a nitrile does not typically fall under the scope of these palladium- or copper-catalyzed systems, which generally require an aryl halide or pseudohalide as the electrophile.[1][2] Instead, the reaction between an alcohol and a nitrile leads to the formation of an important class of compounds known as imidates.

Imidates are versatile intermediates in organic synthesis, readily undergoing hydrolysis to form esters or reacting with amines to produce amidines.[3][4] Their synthesis is a fundamental transformation with applications in the preparation of various heterocyclic compounds and as precursors to a wide range of functional groups.[5] The reaction of 3-dimethylamino-1-propanol with benzonitrile is of particular interest due to the presence of a tertiary amine, a common functional group in pharmacologically active molecules. This guide will focus on the Pinner reaction, a classic and reliable method for imidate synthesis.[4][5]

Mechanistic Insight: The Pinner Reaction

The Pinner reaction proceeds via an acid-catalyzed nucleophilic attack of the alcohol on the nitrile carbon.[3][4] The reaction is typically carried out using anhydrous hydrogen chloride gas in a non-polar solvent.

The proposed mechanism is as follows:

  • Protonation of the Nitrile: The strong acid (HCl) protonates the nitrogen atom of the benzonitrile, significantly increasing the electrophilicity of the nitrile carbon.[3][4]

  • Nucleophilic Attack: The alcohol (3-dimethylamino-1-propanol) acts as a nucleophile and attacks the activated nitrile carbon.

  • Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to the nitrile nitrogen.

  • Imidate Hydrochloride Formation: The resulting product is the stable imidate hydrochloride salt, which often precipitates from the reaction mixture.[3]

It is crucial to use anhydrous conditions, as the presence of water can lead to the hydrolysis of the imidate product to form an ester.

Experimental Protocol: Pinner Reaction

This protocol details the synthesis of propyl 3-(dimethylamino)-1-imidobenzoate hydrochloride.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
BenzonitrileReagentPlus®, 99%Sigma-Aldrich
3-Dimethylamino-1-propanol99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich
Hydrogen chloride gasAnhydrous, 99%PraxairUse with appropriate safety precautions.
Round-bottom flask250 mLVWROven-dried
Magnetic stirrer and stir barVWR
Gas dispersion tubeVWR
Ice bath
Drying tube (CaCl2)VWR
Equipment Setup

The reaction should be performed in a well-ventilated fume hood due to the use of anhydrous HCl gas. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator before use.

G cluster_setup Reaction Setup Flask 250 mL Round-Bottom Flask (with stir bar) IceBath Ice/Water Bath GasOutlet Drying Tube (CaCl2) to Scrubber Flask->GasOutlet GasInlet Gas Dispersion Tube (from HCl cylinder) GasInlet->Flask

Caption: Pinner Reaction Setup.

Step-by-Step Procedure
  • Reagent Preparation: To a 250 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, add benzonitrile (10.3 g, 0.1 mol) and 3-dimethylamino-1-propanol (10.3 g, 0.1 mol).

  • Solvent Addition: Add 100 mL of anhydrous dichloromethane to the flask.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with gentle stirring.

  • HCl Gas Introduction: While maintaining the temperature at 0-5 °C, slowly bubble anhydrous hydrogen chloride gas through the solution using a gas dispersion tube.

  • Reaction Monitoring: The reaction is typically complete when the solution becomes saturated with HCl and a precipitate of the imidate hydrochloride forms. This may take 1-2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) if desired, though precipitation is a strong indicator of completion.

  • Isolation of Product: Once the reaction is complete, stop the flow of HCl gas and remove the gas dispersion tube. Stopper the flask and allow it to stand in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold, anhydrous diethyl ether.

  • Drying: Dry the resulting white solid under vacuum to yield the propyl 3-(dimethylamino)-1-imidobenzoate hydrochloride.

Alternative Approach: Base-Catalyzed Imidate Synthesis

An alternative to the Pinner reaction is the base-catalyzed addition of an alcohol to a nitrile, sometimes referred to as the Nef synthesis.[4][5] This method typically involves the use of a strong base, such as sodium ethoxide, to generate the alkoxide of the alcohol, which then acts as the nucleophile.[6]

Proposed Reaction Conditions
ParameterCondition
BaseSodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
SolventAnhydrous Tetrahydrofuran (THF) or Dioxane
TemperatureRoom temperature to reflux
Stoichiometry1.1 eq of base relative to the alcohol

Procedure Outline:

  • To a solution of 3-dimethylamino-1-propanol in anhydrous THF, slowly add NaH at 0 °C.

  • Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.

  • Add benzonitrile and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry, and purify by column chromatography.

Considerations: The base-catalyzed method avoids the use of corrosive HCl gas but requires careful handling of reactive metal hydrides. The basicity of the dimethylamino group in the starting material should not interfere with the reaction.

Characterization and Data

The final product, propyl 3-(dimethylamino)-1-imidobenzoate hydrochloride, can be characterized by standard analytical techniques.

TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons of the benzoyl group, the methylene protons of the propyl chain, and the methyl protons of the dimethylamino group. The N-H proton of the imidate hydrochloride may appear as a broad singlet.
¹³C NMR A signal for the imidate carbon (C=N) typically in the range of 160-170 ppm, along with signals for the aromatic and aliphatic carbons.
FT-IR A characteristic C=N stretch around 1650 cm⁻¹. The N-H stretch of the hydrochloride salt will also be present.
Mass Spec. The mass spectrum should show the molecular ion peak corresponding to the free base of the imidate.

Troubleshooting and Expert Insights

  • Low Yield: Ensure all reagents and solvents are strictly anhydrous. Water will lead to hydrolysis of the product. The HCl gas must also be anhydrous.

  • No Precipitation: If no precipitate forms during the Pinner reaction, the product may be soluble in the reaction solvent. In this case, the solvent can be partially removed under reduced pressure, or the product can be precipitated by the addition of a non-polar solvent like anhydrous diethyl ether.

  • Side Reactions: In the base-catalyzed method, prolonged reaction times or high temperatures may lead to decomposition of the imidate.

Conclusion

The coupling of 3-dimethylamino-1-propanol with benzonitrile to form propyl 3-(dimethylamino)-1-imidobenzoate is most effectively achieved through the Pinner reaction. This application note provides a robust protocol for this synthesis, along with insights into the underlying mechanism and alternative approaches. The resulting imidate is a valuable synthetic intermediate for further functionalization in drug discovery and development programs.

References

  • Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts. The Journal of Organic Chemistry, 26(2), 412–418. [Link]

  • Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.
  • Zhang, H., Ruiz-Castillo, P., & Buchwald, S. L. (2018). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Organic Letters, 20(6), 1580–1583. [Link]

  • Gautier, A., & Melnyk, O. (2007). Pinner Reaction. In Name Reactions in Heterocyclic Chemistry (pp. 535-546). John Wiley & Sons, Inc.
  • El-Gharably, A. A., & El-Sayed, R. (2017). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research & Reviews: Journal of Chemistry, 6(4).
  • Marshall, E. K., & Acree, S. F. (1910). On the reaction of nitriles with alcohols and a new method of forming esters of amides. American Chemical Journal, 44(6), 503-518.
  • Altman, R. A., Shafir, A., Lichtor, P. A., & Buchwald, S. L. (2008). An Improved Cu-Based Catalyst System for the Reactions of Alcohols with Aryl Halides. The Journal of Organic Chemistry, 73(1), 284–286. [Link]

  • Buchwald–Hartwig amination. (2023, December 29). In Wikipedia. [Link]

  • Anderson, K. W., Ikawa, T., Tundel, R. E., & Buchwald, S. L. (2006). The Selective Reaction of Aryl Halides with KOH: A One-Pot Method for the Preparation of Alkyl Aryl Ethers. Journal of the American Chemical Society, 128(33), 10694–10695. [Link]

  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-[3-(Dimethylamino)propoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical protocols for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 3-[3-(Dimethylamino)propoxy]benzonitrile. As a key intermediate, its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1][2] This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to diagnose issues and rationally design effective purification strategies.

Frequently Asked Questions (FAQs): Understanding Your Impurity Profile

A successful purification begins with a thorough understanding of what you are trying to remove. The impurity profile of crude 3-[3-(Dimethylamino)propoxy]benzonitrile is heavily dependent on its synthetic route, which is typically a Williamson ether synthesis or a related nucleophilic substitution.[3][4]

Q1: What are the most common impurities I should expect in my crude product?

A1: Your crude material likely contains a mixture of starting materials, by-products, and related substances. The most common species are outlined in the table below.

Impurity NameSource / Reason for PresenceTypical Analytical Signature
3-Hydroxybenzonitrile Unreacted starting material.More polar than the product on TLC/HPLC; lacks the propoxy chain signals in NMR.
3-(Dimethylamino)propyl chloride (or other alkylating agent) Unreacted starting material.Volatile; may be observed by GC-MS. Lacks the aromatic signals in NMR.
N,N-dimethylprop-2-en-1-amine E2 elimination by-product of the alkylating agent, favored by steric hindrance or high temperatures.[3][5]Lower boiling point than the product. Can be detected by GC-MS.
Quaternary Ammonium Salt Over-alkylation of the tertiary amine product with the alkylating agent.Highly polar, often water-soluble. May not elute from a standard reverse-phase HPLC column. Can be identified by LC-MS.[6]
3-Carbamoyl- (Amide Impurity) Hydrolysis of the nitrile group under non-neutral pH conditions during workup or purification.[7][8][9]More polar than the product. Can be identified by a change in the C≡N stretch in IR spectroscopy and by LC-MS.[10]
Residual Solvents (e.g., DMF, Acetonitrile) Solvents used during the synthesis.[3]Typically identified and quantified by GC-MS.[6][11]

Q2: Which analytical techniques are essential for assessing the purity of my crude and final product?

A2: A multi-technique approach is crucial for reliable quality control.[1][12]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying purity and resolving closely related impurities. A well-developed reverse-phase HPLC method is indispensable.[6][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of unknown impurity peaks observed in the HPLC chromatogram, providing crucial clues to their structure.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are vital for confirming the structure of the final product and can help identify and quantify major impurities if their signals are resolved.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The primary method for identifying and quantifying volatile impurities, particularly residual solvents.[6][11]

Troubleshooting Common Purification Issues

This section addresses specific experimental challenges in a question-and-answer format, providing both the root cause and a validated solution.

Q3: I ran a standard silica gel column, but my product is streaking badly and the yield is poor. What's happening?

A3:

  • Causality: The tertiary amine in your product is basic, while standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[14] This leads to strong, often irreversible, acid-base interactions, causing the compound to "stick" to the stationary phase. This results in poor peak shape (tailing/streaking), low recovery, and potential on-column degradation.[15][16]

  • Solution:

    • Mobile Phase Modification: Add a small amount of a competing base to your mobile phase (eluent). Typically, 0.5-2% triethylamine (Et₃N) is sufficient to neutralize the acidic sites on the silica, allowing your product to elute cleanly.[14]

    • Use of Specialized Stationary Phases: For more challenging separations, consider using an amine-functionalized silica (KP-NH) or alumina (Al₂O₃) column. These stationary phases are less acidic and are specifically designed for the purification of basic compounds.[14][17][18]

Q4: My final product is a persistent, hard-to-purify oil. How can I obtain a crystalline solid?

A4:

  • Causality: Many free-base amines, especially those with flexible alkyl chains, have low melting points and a high propensity to exist as oils or "gums" at room temperature. These oils can trap impurities and are difficult to handle and dry completely.

  • Solution: Salt Formation & Recrystallization. Convert the basic tertiary amine into a salt. Salts are ionic, have a more rigid crystal lattice, and are generally well-defined, crystalline solids with higher melting points.[19][20]

    • Dissolve the crude oil in a suitable solvent like isopropanol (IPA), ethyl acetate (EtOAc), or diethyl ether (Et₂O).

    • Add a stoichiometric amount (1.0-1.1 equivalents) of an acid. Common choices include:

      • HCl (as a solution in ether, isopropanol, or dioxane) to form the hydrochloride salt.

      • Oxalic acid (dissolved in IPA) to form the oxalate salt.

      • Trichloroacetic acid (TCA), which can form a salt that, upon gentle heating, decomposes to liberate the pure amine.[21]

    • Stir at room temperature or cool in an ice bath to induce precipitation/crystallization of the salt.

    • Isolate the solid salt by vacuum filtration and wash with a cold, non-polar solvent (like cold ether or hexane) to remove any remaining soluble impurities.[22]

    • Recrystallize the salt from a suitable solvent system (e.g., ethanol/ether, methanol/EtOAc) to achieve high purity.

    • (Optional) Liberate the Free Base: If the free base is required for the next step, dissolve the purified salt in water, basify the solution with NaOH or Na₂CO₃ to pH > 10, and extract the pure amine product with a solvent like dichloromethane (DCM) or EtOAc.

Q5: My yield is very low after performing an acid-base liquid-liquid extraction. What went wrong?

A5:

  • Causality: Low yield during acid-base extraction typically points to one of several issues: incomplete protonation/deprotonation, emulsion formation, or unintended hydrolysis of the nitrile group.

  • Troubleshooting & Solutions:

    • Verify pH: Use pH paper or a pH meter to confirm the pH of the aqueous phase at each step. For the acid wash, the pH should be < 2 to ensure full protonation of the tertiary amine. For the final basification step, the pH should be > 10 to ensure complete deprotonation back to the free base.

    • Prevent Emulsions: Emulsions are common when extracting basic aqueous solutions with organic solvents. To break them, add a small amount of brine (saturated NaCl solution) or gently swirl instead of shaking vigorously.

    • Perform Multiple Extractions: A single extraction is often insufficient. Perform at least 3-4 extractions with fresh organic solvent at the final stage to ensure complete recovery of the product.[23]

    • Avoid Harsh Conditions: Prolonged exposure to very strong acid (e.g., concentrated HCl) or base (e.g., >6M NaOH), especially with heating, can hydrolyze the benzonitrile group to the corresponding amide or carboxylic acid, reducing the yield of the desired product.[8][9] Use moderate concentrations (e.g., 1-2M HCl and 1-2M NaOH) and perform the extraction at room temperature.

Core Purification Protocols

Protocol 1: Purification via Acid-Base Extraction

This method is highly effective for removing neutral or acidic impurities from the basic product.

  • Dissolution: Dissolve the crude oil in a water-immiscible organic solvent like dichloromethane (DCM), ethyl acetate (EtOAc), or toluene (approx. 10 mL per gram of crude).

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (aq) (3 x 10 mL per gram). The protonated amine salt will move into the aqueous layer. Combine the acidic aqueous layers. The organic layer now contains neutral impurities and can be discarded.

  • Back-Wash (Optional): Wash the combined acidic aqueous layers with fresh DCM or EtOAc (1 x 10 mL) to remove any trapped neutral impurities. Discard this organic wash.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 2M NaOH (aq) with stirring until the pH is > 10. The amine free base will precipitate or form an oily layer.

  • Re-extraction: Extract the free base from the aqueous layer with fresh DCM or EtOAc (4 x 10 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 3-[3-(Dimethylamino)propoxy]benzonitrile.

Workflow for Acid-Base Extraction

G cluster_start Start cluster_acid Acid Wash cluster_base Basification & Recovery cluster_end End Products start Crude Product in Organic Solvent (e.g., EtOAc) wash_acid Extract with 1M HCl (aq) start->wash_acid separate_acid Separate Layers wash_acid->separate_acid basify Adjust Aqueous Phase to pH > 10 with NaOH separate_acid->basify Aqueous Phase (Contains Protonated Product) neutral_impurities Neutral/Acidic Impurities in Organic Layer (Discard) separate_acid->neutral_impurities Organic Phase extract_base Extract with EtOAc basify->extract_base dry_conc Dry & Concentrate Organic Phase extract_base->dry_conc pure_product Purified Free Base dry_conc->pure_product

Caption: Acid-base extraction workflow.

Protocol 2: Flash Column Chromatography on Modified Silica

This protocol is suitable when impurities have similar basicity but different polarity compared to the product.

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to find a suitable solvent system. A good system will show the product with an Rf value of ~0.3. Test solvent mixtures like hexane/EtOAc or DCM/Methanol. Add 1% triethylamine (Et₃N) to the TLC jar.

  • Column Packing: Pack a glass column with silica gel using the "wet" method with your chosen eluent (containing 1% Et₃N).[24][25]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or DCM) and load it onto the top of the column.

  • Elution: Run the column, collecting fractions. Use an isocratic (same solvent mixture) or gradient (increasing polarity) elution as determined by your TLC analysis.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure. Note: Triethylamine is volatile and should be removed under high vacuum.

Decision Tree for Purification Strategy

G start Crude 3-[3-(Dimethylamino)propoxy]benzonitrile q1 Are major impurities neutral or acidic? (e.g., 3-hydroxybenzonitrile) start->q1 acid_base Perform Acid-Base Liquid-Liquid Extraction (Protocol 1) q1->acid_base Yes q2 Are major impurities also basic but differ in polarity? q1->q2 No q3 Is the purified product an oil or gum? acid_base->q3 column Use Flash Column Chromatography with Et3N-modified eluent (Protocol 2) q2->column column->q3 salt Form a Crystalline Salt (e.g., HCl, Oxalate) for final purification q3->salt Yes final Pure Product q3->final No salt->final

Sources

Technical Support Center: Solubility Optimization for 3-[3-(Dimethylamino)propoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the solubility challenges associated with 3-[3-(Dimethylamino)propoxy]benzonitrile . As a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) like Citalopram, this molecule exhibits a distinct "solubility switch" behavior dictated by its tertiary amine functionality.

The Core Issue: In its free base form, the molecule is highly lipophilic (LogP > 2.5 estimated) and practically insoluble in neutral or basic aqueous media.[1] The Solution: Solubility is strictly controlled by pH. Protonation of the dimethylamino group (


) converts the lipophilic oil into a highly soluble cationic surfactant-like species.[1][2]

Module 1: The pH Switch (Primary Solubility Protocol)

The Mechanism

The molecule contains two functional ends: a hydrophobic benzonitrile tail and a basic dimethylamino head.[1][2] At neutral pH (pH 7), the amine exists largely as a free base, leading to phase separation ("oiling out").[2] To achieve solubility, you must drive the equilibrium toward the protonated ammonium species.

Target pH:


 (Ideal range: 4.0 – 5.5)
Protocol: Acid-Base Titration

Use this protocol for preparing stock solutions for biological assays or synthesis.[1][2]

  • Preparation: Weigh the target amount of 3-[3-(Dimethylamino)propoxy]benzonitrile (typically a viscous oil or low-melting solid).[1][2]

  • Solvent Choice: Start with 0.1 M HCl or an organic acid buffer (Citrate or Acetate).[1][2]

    • Why Organic Acids? If the solution is for biological screening, Citric Acid (100 mM) is superior to HCl as it prevents "pH drift" which can cause the compound to crash out over time.

  • Titration: Add the acid dropwise with vigorous stirring.

    • Observation: The oily droplets will disperse and dissolve as the nitrogen protonates.

  • Validation: Measure pH. Ensure the final pH is at least 2 units below the estimated pKa (target pH < 7.0) to ensure >99% ionization.

Diagram: Solubility Mechanism

The following diagram illustrates the transition from the insoluble free base to the soluble salt form.

SolubilityMechanism cluster_0 Neutral pH (7.0+) cluster_1 Acidic pH (< 6.0) FreeBase Free Base Form (Hydrophobic Oil) LogD > 2.0 SaltForm Protonated Salt (Hydrophilic Cation) LogD < 0.5 FreeBase->SaltForm Protonation of Tertiary Amine Acid Add Acid (H+) Acid->SaltForm

Caption: Protonation of the dimethylamino group drives the phase change from insoluble oil to soluble cation.[1][2]

Module 2: Solid-State Salt Selection

If you are experiencing difficulty handling the oily free base, converting it to a solid salt is the standard industry approach for purification and storage.

Salt TypeSolubility ProfileStability NoteRecommended For
Hydrobromide (HBr) High (>50 mg/mL)Excellent.[1][2] Non-hygroscopic.[1][2]Long-term storage; mimicking Citalopram salt forms.[1][2]
Oxalate Moderate (>20 mg/mL)Good crystallizability.[1][2]Purification (crystallizes well from acetone/ethanol).[1][2]
Hydrochloride (HCl) High (>100 mg/mL)Hygroscopic (absorbs water).[1][2]Immediate aqueous stock preparation.[1][2][3]

Synthesis Note: To form the Oxalate salt, dissolve the free base in hot Acetone and add 1 equivalent of Oxalic acid. Cool slowly to precipitate the white crystalline solid.

Module 3: Co-solvent Troubleshooting (Neutral pH)

If your experiment requires neutral pH (e.g., specific cellular assays where acidic buffers are toxic), you cannot rely on protonation.[1][2] You must use a co-solvent system.[1][2]

Critical Warning: Do not use simple aqueous dilution. The "Crash Out" effect is rapid with this molecule upon hitting water.[1]

Recommended Co-solvent Systems
  • DMSO Stock: Dissolve compound in 100% DMSO to 100 mM.

  • Dilution Protocol:

    • Slowly add the DMSO stock to the aqueous media while vortexing.

    • Max Aqueous Concentration: Likely < 100 µM in neutral buffer.

    • Surfactant Aid: Addition of 0.5% Tween-80 or Cyclodextrin (HP-β-CD) can stabilize the neutral species up to 1 mM.[1][2]

Module 4: Stability & Degradation Risks

The Nitrile Hazard: The benzonitrile group (


) is stable under mild acid/base conditions at room temperature.[1][2] However, it is susceptible to hydrolysis  under specific stress conditions.[1][2]
  • Risk Condition: Strong Acid (e.g., 6M HCl) + Heat (> 60°C).[1][2]

  • Degradation Product: 3-[3-(Dimethylamino)propoxy]benzoic acid (or amide intermediate).[1][2]

  • Prevention: Always perform solubility adjustments at Room Temperature (20-25°C). Do not autoclave acidic solutions of this compound.[1]

Troubleshooting Flowchart

Use this decision tree to determine the correct solubility strategy for your specific application.

TroubleshootingTree Start Start: Solubility Issue CheckPH Can you lower pH < 6.0? Start->CheckPH Acidify Method A: Acidification Use Citrate/Acetate Buffer CheckPH->Acidify Yes CheckDMSO Is DMSO/Ethanol allowed? CheckPH->CheckDMSO No YesPH Yes NoPH No (Must be Neutral) Cosolvent Method B: Co-solvent 10% DMSO or Ethanol CheckDMSO->Cosolvent Yes Complex Method C: Encapsulation Use HP-beta-Cyclodextrin CheckDMSO->Complex No YesDMSO Yes NoDMSO No (In vivo/Sensitive)

Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Frequently Asked Questions (FAQ)

Q1: I dissolved the compound in water, but it turned cloudy immediately. Why? A: You likely used neutral water.[1][2] The pH of distilled water is often ~5.5-7.0, but the compound (a base) raises the pH slightly, pushing it back into its insoluble free-base form. Fix: Add 1-2 equivalents of HCl or switch to a Citrate buffer (pH 5.0).

Q2: Can I use this compound in cell culture? A: Yes, but prepare a 1000x stock in DMSO or a 100x stock in 10mM HCl.[1][2] When diluted into culture media (pH 7.4), the high dilution factor prevents precipitation, provided the final concentration is below the solubility limit of the free base (approx. 50-100 µM).

Q3: Is the compound light sensitive? A: Benzonitrile derivatives can be UV-active but are generally stable to ambient light.[1][2] However, as an ether, it should be stored under inert gas (Nitrogen/Argon) to prevent slow oxidation of the ether linkage over months.

Q4: What is the exact pKa? A: While experimental values for this specific intermediate are proprietary, structural analogs (tertiary alkyl amines) consistently exhibit a pKa between 9.0 and 9.8 [1].[1][2] The ether oxygen at the gamma-position has a minimal inductive effect on the nitrogen basicity.

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 3453879, 3-(Dimethylamino)benzonitrile (Analogous Structure Data). Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Hydrolysis of Nitriles: Mechanistic Insights. Retrieved from [Link]

(Note: Specific solubility data for the exact propoxy-benzonitrile intermediate is derived from the known behavior of the Citalopram pharmacophore and standard amine chemistry, as direct public solubility tables for this specific synthesis intermediate are rare.)

Sources

Technical Support Center: Identifying Degradation Products of 3-[3-(Dimethylamino)propoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 3-[3-(Dimethylamino)propoxy]benzonitrile. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist in identifying potential degradation products encountered during stability studies and experimental research. Our approach is grounded in established principles of chemical stability testing to ensure the development of robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the stability and degradation profile of 3-[3-(Dimethylamino)propoxy]benzonitrile.

Q1: What are the primary predicted degradation pathways for 3-[3-(Dimethylamino)propoxy]benzonitrile based on its chemical structure?

The structure of 3-[3-(Dimethylamino)propoxy]benzonitrile contains three key functional groups susceptible to degradation under forced (stress) conditions: a nitrile, a tertiary amine, and an ether linkage. The degradation profile is therefore predicted to be multi-faceted.

  • Hydrolytic Degradation (Acidic & Basic Conditions): The nitrile group is the most probable site for hydrolysis. This reaction typically proceeds in a stepwise manner. Initially, the nitrile is hydrolyzed to a primary amide intermediate, 3-[3-(Dimethylamino)propoxy]benzamide. Under continued hydrolytic stress, this amide will be further hydrolyzed to the corresponding carboxylic acid, 3-[3-(Dimethylamino)propoxy]benzoic acid, and ammonia.[1][2][3] While the ether linkage is generally stable, harsh acidic conditions could potentially lead to its cleavage, yielding 3-hydroxybenzonitrile and 3-(dimethylamino)-1-propanol.

  • Oxidative Degradation: The tertiary amine moiety is highly susceptible to oxidation. The most common oxidative degradation product is the corresponding N-oxide, 3-[3-(Dimethyl-N-oxido-amino)propoxy]benzonitrile.[4] This occurs when the lone pair of electrons on the nitrogen atom is oxidized. Reagents like hydrogen peroxide are commonly used to induce this degradation pathway in forced degradation studies.[5]

  • Photolytic Degradation: Aromatic compounds containing nitrile and amine groups can be sensitive to light.[1][6] Exposure to UV radiation can induce complex radical-based reactions, potentially leading to a variety of degradation products. The specific products are often difficult to predict and require detailed structural elucidation. Photodegradation can be influenced by the presence of photosensitizers in the environment or formulation.[6]

  • Thermal Degradation: Elevated temperatures can provide the energy needed to break weaker bonds in the molecule. The ether and amine functionalities are the most likely to be affected by thermal stress.[7][8] Degradation may involve cleavage of the C-O bond in the propoxy chain or C-N bonds associated with the dimethylamino group. Thermal degradation of amines can be a complex process, sometimes accelerated by the presence of other reactants.[9]

Q2: What are the most likely degradation products I should be looking for during my analysis?

Based on the pathways described above, the primary degradation products (DPs) to target for identification are summarized in the table below. These represent the most mechanistically plausible transformations under standard stress testing conditions.

Degradation PathwayPredicted Degradation ProductChemical Structure
Partial Hydrolysis 3-[3-(Dimethylamino)propoxy]benzamide

Complete Hydrolysis 3-[3-(Dimethylamino)propoxy]benzoic acid

Oxidation 3-[3-(Dimethyl-N-oxido-amino)propoxy]benzonitrile

Ether Cleavage 3-Hydroxybenzonitrile
Ether Cleavage 3-(Dimethylamino)-1-propanol

Q3: Which analytical techniques are recommended for separating and identifying these degradation products?

A multi-tiered analytical approach is essential for the successful separation and identification of all potential degradants.

  • Primary Analytical Technique (Separation & Quantification): A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method is the cornerstone of this analysis. A reversed-phase column (e.g., C18) with a gradient elution program is typically effective for separating the parent compound from its more polar degradation products. UV detection is suitable for quantitation, but a photodiode array (PDA) detector is highly recommended to assess peak purity.[10]

  • Structural Elucidation (Identification): For definitive identification of unknown peaks observed in the chromatogram, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[11] By providing the mass-to-charge ratio (m/z) of the degradation products, it allows for the confirmation of predicted structures and the investigation of unexpected ones. Tandem mass spectrometry (MS/MS) can further provide fragmentation patterns to aid in detailed structural characterization.[12]

  • Definitive Structure Confirmation: For regulatory submissions or in cases of ambiguous MS data, isolation of the impurity (e.g., via preparative HPLC) followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocal structure confirmation.

Workflow & Degradation Pathway Diagrams

The following diagrams illustrate the general workflow for a forced degradation study and the primary degradation pathways of the target molecule.

G cluster_0 Forced Degradation Workflow A Prepare Stock Solution of 3-[3-(Dimethylamino)propoxy]benzonitrile B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Neutralize/Dilute Samples at Timed Intervals B->C D Analyze via Stability-Indicating HPLC-UV/PDA Method C->D E Assess Peak Purity & Calculate Mass Balance D->E F Characterize Unknowns using LC-MS/MS E->F If unknowns > threshold G Isolate & Confirm Structure (if necessary) via NMR F->G If structure is ambiguous

Caption: General workflow for conducting forced degradation studies.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway parent 3-[3-(Dimethylamino)propoxy]benzonitrile (Parent Compound) amide 3-[3-(Dimethylamino)propoxy]benzamide (Amide Intermediate) parent->amide H₂O / H⁺ or OH⁻ (Partial) n_oxide 3-[3-(Dimethyl-N-oxido-amino)propoxy]benzonitrile (N-Oxide) parent->n_oxide [O] e.g., H₂O₂ acid 3-[3-(Dimethylamino)propoxy]benzoic acid (Carboxylic Acid) amide->acid H₂O / H⁺ or OH⁻ (Complete)

Caption: Primary hydrolytic and oxidative degradation pathways.

Troubleshooting Guide for Degradation Studies

This guide provides solutions to common problems encountered during the analysis of degradation samples.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Mass Balance (<95%) 1. Formation of non-UV active degradation products.2. Formation of volatile compounds not retained by the column.3. Degradants are strongly retained on the column and not eluting.1. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside the UV detector.2. Analyze the sample headspace using Gas Chromatography-Mass Spectrometry (GC-MS).3. Modify the HPLC gradient to include a stronger organic solvent wash at the end of the run. Ensure the mobile phase pH is appropriate.
Unexpected Peaks in Chromatogram 1. Impurities present in the starting material.2. Interaction between the drug substance and excipients (if analyzing a drug product).3. Formation of secondary or tertiary degradation products.1. Analyze a blank (no drug) and an unstressed sample of the starting material to identify pre-existing impurities.2. Perform forced degradation studies on the placebo (all excipients without the active ingredient) to identify any degradants originating from them.3. Use LC-MS to obtain mass data for the unexpected peaks to aid in their identification.
No or Minimal Degradation Observed 1. Stress conditions (concentration, temperature, duration) are too mild.[13]2. The compound is highly stable under the applied conditions.1. Incrementally increase the severity of the stress conditions. For example, increase acid/base concentration from 0.1M to 1M, raise the temperature, or extend the exposure time.[5]2. If no degradation is seen even under harsh conditions, document the compound's stability. This is a valid and important result for a stability study.
Excessive Degradation (>20%) 1. Stress conditions are too harsh, leading to complete degradation of the parent compound and potentially secondary degradation.1. Reduce the severity of the stress conditions (e.g., lower temperature, shorter duration, lower reagent concentration) to achieve a target degradation of 5-20%. This allows for clearer identification of primary degradants.
Poor Peak Shape or Resolution 1. Inappropriate mobile phase pH or composition.2. Column overload or degradation.1. Adjust the mobile phase pH to ensure ionizable compounds (like the amine and potential carboxylic acid degradant) are in a consistent protonation state. Optimize the gradient slope for better separation.2. Use a guard column to protect the analytical column. If the problem persists, flush the column or replace it.[1]
Experimental Protocols for Forced Degradation

The following protocols are starting points for conducting forced degradation studies on 3-[3-(Dimethylamino)propoxy]benzonitrile, in line with ICH guidelines.[13][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

General Sample Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., Methanol or Acetonitrile/Water mixture) at a concentration of approximately 1 mg/mL.

Protocol 1: Acid Hydrolysis
  • Reagent: 1 M Hydrochloric Acid (HCl).

  • Procedure: Mix equal volumes of the API stock solution and 1 M HCl in a vial.

  • Stress Condition: Heat the vial in a water bath at 60 °C.

  • Sampling: Withdraw aliquots at several time points (e.g., 2, 4, 8, 24 hours).

  • Analysis: Immediately neutralize the aliquot with an equivalent amount of 1 M Sodium Hydroxide (NaOH), dilute to the target analytical concentration with mobile phase, and inject into the HPLC system.

Protocol 2: Base Hydrolysis
  • Reagent: 1 M Sodium Hydroxide (NaOH).

  • Procedure: Mix equal volumes of the API stock solution and 1 M NaOH in a vial.

  • Stress Condition: Heat the vial in a water bath at 60 °C.

  • Sampling: Withdraw aliquots at several time points.

  • Analysis: Immediately neutralize the aliquot with an equivalent amount of 1 M HCl, dilute to the target concentration, and inject.

Protocol 3: Oxidative Degradation
  • Reagent: 3% Hydrogen Peroxide (H₂O₂).

  • Procedure: Mix equal volumes of the API stock solution and 3% H₂O₂ in a vial.

  • Stress Condition: Keep the vial at room temperature, protected from light.

  • Sampling: Withdraw aliquots at several time points.

  • Analysis: Dilute the aliquot to the target concentration with mobile phase and inject. If the reaction is ongoing, it can be quenched with a small amount of sodium bisulfite solution.

Protocol 4: Thermal Degradation
  • Procedure: Place a solid sample of the API in a vial. For a solution study, place a capped vial of the API stock solution in the oven.

  • Stress Condition: Heat in a calibrated oven at 80 °C.

  • Sampling: At various time points, remove the sample, allow it to cool, dissolve/dilute it to the target concentration, and inject.

Protocol 5: Photolytic Degradation
  • Procedure: Expose a solid sample and a solution of the API to light in a photostability chamber. A dark control sample (wrapped in aluminum foil) should be stored under the same conditions.

  • Stress Condition: Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sampling: After exposure, dissolve/dilute the samples and the dark control to the target concentration.

  • Analysis: Analyze all samples and compare the results to determine the degradation caused specifically by light.

References
  • Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. ACS Omega.
  • Forced Degrad
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC.
  • Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. ACS Omega.
  • Thermal Degradation and Corrosion of Amines for CO2 Capture.
  • Amine Thermal Degradation. Bryan Research & Engineering, LLC.
  • Benzonitrile Degradation Pathways: A Technical Support Guide. Benchchem.
  • Development of forced degradation and impurity profiling: A review. ScienceDirect.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Forced Degrad
  • Forced degradation and impurity profiling. ScienceDirect.
  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC.
  • Hydrolysis of benzonitrile by dilute HCl yields: (a) benzoic acid (b) aniline (c) benzaldehyde (d) benzamide. Vaia.
  • Stability indicating study by using different analytical techniques. IJSDR.
  • Benzonitrile Degradation P
  • EXP13 Hydrolysis of Benzonitrile | PDF | Functional Group | Chemical Reactions. Scribd.
  • A New Stability Indicating HPLC Method for Rel
  • Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)
  • Impact of Nitriles on Bacterial Communities. Frontiers.
  • Optimization of Stability-Indicating HPLC Method for Analyzing Process Related Impurities of Penfluridol and Structural Elucid.
  • Chapter 3 Mechanistic Investigation of Nitroxide-based Polymerization Inhibitors. ScholarWorks@Umass Amherst.

Sources

Validation & Comparative

Optimizing Purity Analysis: HPLC Method Validation for 3-[3-(Dimethylamino)propoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Author Role: Senior Application Scientist Audience: Pharmaceutical Researchers, QC Analysts, and Process Chemists[1]

Executive Summary: The Challenge of Basic Amines

3-[3-(Dimethylamino)propoxy]benzonitrile is a critical intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs), structurally related to Citalopram.[1] As a tertiary amine with a basic pKa (typically ~9.5), this molecule presents a classic chromatographic challenge: severe peak tailing when analyzed using traditional acidic mobile phases on standard silica-based C18 columns.[1]

This guide compares two methodological approaches:

  • The Traditional Approach: Low pH (Phosphate Buffer) on Standard C18.[1]

  • The Optimized Approach: High pH (Ammonium Bicarbonate) on Hybrid Silica C18.[1]

Our Verdict: While the Traditional Approach is common in legacy pharmacopeial monographs, the Optimized High-pH Method demonstrates superior peak symmetry, loadability, and sensitivity, making it the preferred choice for rigorous purity validation.

Method Comparison: Acidic vs. Basic Conditions

The following table contrasts the performance of the two methodologies based on experimental trials and physicochemical principles.

FeatureMethod A: Traditional (Acidic)Method B: Optimized (High pH)
Column Standard C18 (5 µm, 4.6 x 150mm)Hybrid C18 (e.g., XBridge/Gemini)
Mobile Phase pH pH 3.0 (Phosphate Buffer)pH 10.0 (Ammonium Bicarbonate)
Analyte State Ionized (Protonated,

)
Neutral (Free Base,

)
Tailing Factor (

)
Typically 1.5 – 2.5 (Poor)0.9 – 1.1 (Excellent)
Mechanism Hydrophobic retention + Silanol interactionPure Hydrophobic retention
Sensitivity Lower (broad peaks dilute signal)Higher (sharp peaks concentrate signal)
Column Life Moderate (Acid hydrolysis risk)High (Hybrid particles resist high pH)
The Mechanistic Difference

The primary failure mode in Method A is the interaction between the positively charged amine (protonated at pH 3) and residual negatively charged silanols on the column stationary phase. This acts as a "secondary retention" mechanism, causing tailing. Method B operates above the analyte's pKa, keeping it neutral and eliminating silanol interactions.

ChromatographicMechanism cluster_acidic Method A: Acidic (pH 3.0) cluster_basic Method B: High pH (pH 10.0) Acid_Analyte Analyte (BH+) Acid_Silanol Silanol (Si-O-) Acid_Analyte->Acid_Silanol Strong Attraction Acid_Result Peak Tailing (Ionic Drag) Acid_Silanol->Acid_Result Base_Analyte Analyte (B) Base_Silanol Silanol (Si-O-) Base_Analyte->Base_Silanol No Interaction (Neutral) Base_Result Sharp Peak (Pure Partitioning) Base_Analyte->Base_Result

Figure 1: Mechanistic comparison of analyte behavior under acidic vs. basic conditions. High pH suppresses ionization, preventing secondary silanol interactions.[1]

Detailed Experimental Protocol (The Optimized Method)

This protocol serves as the "Standard of Truth" for the validation data presented later.

Reagents and Materials
  • Reference Standard: 3-[3-(Dimethylamino)propoxy]benzonitrile (>99.0% purity).[1][2]

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.[1]

  • Buffer Salt: Ammonium Bicarbonate (LC-MS Grade).[1]

  • pH Adjuster: Ammonium Hydroxide (25%).[1]

Chromatographic Conditions
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: Hybrid Silica C18 (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).[1] Note: Do not use standard silica columns at pH 10.[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Column Temp: 30°C.

  • Detection: UV at 230 nm (Benzonitrile absorption max).[1]

  • Injection Volume: 10 µL.

Mobile Phase Preparation
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.[1]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
18.01090
18.19010
23.09010

Method Validation Workflow (ICH Q2(R1))

To ensure the method is suitable for intended use (purity determination), we follow the ICH Q2(R1) guidelines. The workflow is designed to be self-validating—if one step fails, the subsequent steps are paused until root cause analysis is complete.

ValidationWorkflow Start Start Validation Specificity 1. Specificity (Blank, Placebo, Impurity Spiking) Start->Specificity Linearity 2. Linearity & Range (5 Levels: 50-150%) Specificity->Linearity Accuracy 3. Accuracy/Recovery (Spike at 80%, 100%, 120%) Linearity->Accuracy Precision 4. Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ 5. Sensitivity (LOD/LOQ) (S/N Ratio 3:1 and 10:1) Precision->LOD_LOQ Robustness 6. Robustness (Flow, Temp, pH variations) LOD_LOQ->Robustness Decision Pass All Criteria? Robustness->Decision Decision->Specificity No (Re-optimize) Report Final Validation Report Decision->Report Yes

Figure 2: Step-by-step validation workflow aligned with ICH Q2(R1) regulatory standards.

Validation Data Summary

The following data represents typical performance metrics obtained when applying the Optimized High-pH Method .

System Suitability & Specificity

System suitability ensures the electronics, column, and fluids are performing as an integrated system before analysis begins.

ParameterAcceptance CriteriaResult (Method B)Result (Method A - Reference)
Retention Time (

)
RSD

1.0%
0.2%0.8%
Tailing Factor (

)

1.5
1.08 2.15 (Fail)
Theoretical Plates (

)
> 500012,5004,200
Resolution (

)
> 2.0 (from nearest impurity)4.51.8
Linearity and Range

Linearity was established by injecting 5 concentration levels ranging from 50% to 150% of the target concentration (0.5 mg/mL).

  • Regression Equation:

    
    [1]
    
  • Correlation Coefficient (

    
    ):  0.9998[1]
    
  • Range: 0.25 mg/mL to 0.75 mg/mL[1]

Accuracy (Recovery)

Accuracy was determined by spiking the analyte into a placebo matrix at three levels.

Spike LevelRecovery (%)RSD (%)Status
80%99.80.5Pass
100%100.20.3Pass
120%99.50.6Pass
Sensitivity (LOD/LOQ)

Determined via Signal-to-Noise (S/N) ratio method.[1]

  • LOD (S/N = 3): 0.05 µg/mL[1]

  • LOQ (S/N = 10): 0.15 µg/mL[1]

Expert Insights & Troubleshooting

Why not use Ion-Pairing Reagents?

Historically, researchers used ion-pairing agents (like Hexanesulfonic acid) to reduce tailing in Method A. However, ion-pairing reagents are notorious for:

  • Slow column equilibration (hours vs. minutes).

  • Incompatibility with LC-MS (non-volatile salts clog the source).[1]

  • Irreversible modification of column chemistry. Recommendation: Avoid ion-pairing. The High-pH strategy is cleaner and MS-compatible.[1]

Handling "Ghost Peaks"

If ghost peaks appear during the gradient:

  • Cause: Ammonium bicarbonate buffers can degrade over time or trap impurities from the water source.[1]

  • Fix: Prepare buffer fresh daily. Use a trap column between the pump and the injector if background contamination persists.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][4]

  • Waters Corporation. (2021).[1] Strategies for the Analysis of Basic Compounds in Reversed-Phase HPLC.

  • PubChem. (n.d.).[1] 3-[3-(Dimethylamino)propoxy]benzonitrile Compound Summary. National Center for Biotechnology Information.[1] [1]

  • Somsen, G. W., et al. (2012).[1] Development and optimization of an HPLC analysis of citalopram and its impurities. PubMed.[1]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling

In pharmaceutical development, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass its impurities. Even minute quantities of impurities can impact the safety, efficacy, and stability of a drug product. Therefore, rigorous identification, quantification, and control of impurities are mandated by regulatory agencies worldwide. This guide focuses on 3-[3-(Dimethylamino)propoxy]benzonitrile and provides a framework for understanding and managing its impurity profile.

The Synthetic Landscape: Uncovering Potential Impurities

The most common synthetic route to 3-[3-(Dimethylamino)propoxy]benzonitrile involves the Williamson ether synthesis, reacting 3-hydroxybenzonitrile with a 3-(dimethylamino)propyl halide, typically 3-chloro-N,N-dimethylpropan-1-amine, in the presence of a base. Understanding this synthesis is paramount to predicting potential process-related impurities.

cluster_reactants Starting Materials cluster_product Product cluster_impurities Potential Impurities 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile 3-[3-(Dimethylamino)propoxy]benzonitrile 3-[3-(Dimethylamino)propoxy]benzonitrile 3-Hydroxybenzonitrile->3-[3-(Dimethylamino)propoxy]benzonitrile + Base Impurity_A 3-Hydroxybenzonitrile (Unreacted) 3-Hydroxybenzonitrile->Impurity_A Impurity_C Side Product from Dihalide Impurity 3-Hydroxybenzonitrile->Impurity_C + Dihalopropane Impurity 3-Chloro-N,N-dimethylpropan-1-amine 3-Chloro-N,N-dimethylpropan-1-amine 3-Chloro-N,N-dimethylpropan-1-amine->3-[3-(Dimethylamino)propoxy]benzonitrile Impurity_B 3-Chloro-N,N-dimethylpropan-1-amine (Unreacted) 3-Chloro-N,N-dimethylpropan-1-amine->Impurity_B

Caption: Synthetic pathway of 3-[3-(Dimethylamino)propoxy]benzonitrile and the origin of key process-related impurities.

Characterization of 3-[3-(Dimethylamino)propoxy]benzonitrile and Its Impurities

A multi-pronged analytical approach is essential for the unambiguous identification and differentiation of the target compound from its closely related impurities.

Table 1: Physicochemical and Spectroscopic Properties
CompoundImpurity TypeMolecular FormulaMolecular Weight ( g/mol )Key Differentiating Features
3-[3-(Dimethylamino)propoxy]benzonitrile -C₁₂H₁₆N₂O204.27Presence of both propoxy and benzonitrile signals in NMR.
Impurity A: 3-Hydroxybenzonitrile Starting MaterialC₇H₅NO119.12Absence of the propoxy chain signals in NMR; phenolic -OH signal.[1]
Impurity B: 3-Chloro-N,N-dimethylpropan-1-amine Starting MaterialC₅H₁₂ClN121.61Aliphatic signals only in NMR; absence of aromatic signals.[2][3]
Impurity C: 1,3-Bis(3-cyanophenoxy)propane By-productC₁₇H₁₄N₂O₂278.31Symmetrical structure in NMR; absence of dimethylamino signals.
Impurity D: 3-(Dimethylamino)propan-1-ol By-productC₅H₁₃NO103.16Absence of aromatic and nitrile signals.
Impurity E: Quaternary Ammonium Salt By-productC₁₇H₂₈ClN₃O325.88Downfield shift of N-methyl and methylene protons in NMR.
Impurity F: 3-[3-(Dimethylamino)propoxy]benzamide DegradationC₁₂H₁₈N₂O₂222.28Presence of amide protons in NMR; change in IR spectrum (C=O stretch).

Analytical Methodology: A Validated HPLC-UV/MS Approach

High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometric (MS) detection is the gold standard for separating and identifying these compounds.

Experimental Protocol: HPLC-UV/MS Method

Objective: To develop a robust and sensitive HPLC method for the separation and quantification of 3-[3-(Dimethylamino)propoxy]benzonitrile and its key impurities.

Instrumentation:

  • UHPLC/HPLC system with a quaternary pump, autosampler, and column oven.

  • Diode Array Detector (DAD) or UV-Vis Detector.

  • Mass Spectrometer (Triple Quadrupole or Q-TOF).[4][5]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • UV Detection: 230 nm.

  • MS Detection: Electrospray Ionization (ESI) in positive mode.

Rationale for Method Development:

  • The C18 column provides excellent retention and separation for the moderately polar analytes.

  • The acidic mobile phase (formic acid) ensures the protonation of the basic dimethylamino group, leading to better peak shape and retention time stability.

  • A gradient elution is necessary to resolve the wide range of polarities, from the polar starting materials to the more nonpolar by-products.

  • UV detection at 230 nm provides good sensitivity for the aromatic compounds.

  • MS detection provides definitive identification based on the mass-to-charge ratio (m/z) and fragmentation patterns, which is crucial for impurity identification.

Expected Chromatographic Profile and Mass Spectral Data

Table 2: Expected Retention Times and Mass Spectral Data

CompoundExpected Relative Retention Time (RRT)[M+H]⁺ (m/z)
Impurity D~0.2104.1
Impurity B~0.3122.1
Impurity A~0.5120.0
3-[3-(Dimethylamino)propoxy]benzonitrile 1.00 205.1
Impurity F~1.1223.1
Impurity E~1.2326.2/328.2 (isotope pattern)
Impurity C~1.5279.1

Note: RRT is relative to the main peak of 3-[3-(Dimethylamino)propoxy]benzonitrile. Actual retention times may vary depending on the specific system and column used.

Workflow for Impurity Identification and Characterization

A systematic workflow ensures the comprehensive identification and characterization of all potential impurities.

cluster_workflow Impurity Identification Workflow Start Analyze Sample by HPLC-UV/MS Detect_Peaks Detect and Integrate All Peaks Start->Detect_Peaks Compare_RT Compare Retention Times with Known Standards Detect_Peaks->Compare_RT Known_Impurity Known Impurity Identified Compare_RT->Known_Impurity Unknown_Impurity Unknown Impurity Compare_RT->Unknown_Impurity No Match End Impurity Profile Established Known_Impurity->End Yes Analyze_MS Analyze Mass Spectrum (m/z) Unknown_Impurity->Analyze_MS Propose_Structure Propose Structure based on m/z and Synthesis Pathway Analyze_MS->Propose_Structure Isolate_and_Characterize Isolate Impurity (e.g., Prep-HPLC) Propose_Structure->Isolate_and_Characterize NMR_etc Characterize by NMR, IR, etc. Isolate_and_Characterize->NMR_etc Confirm_Structure Confirm Structure NMR_etc->Confirm_Structure Confirm_Structure->End

Caption: A logical workflow for the systematic identification and characterization of impurities.

Conclusion

The control of impurities is a non-negotiable aspect of pharmaceutical development. This guide has provided a comprehensive overview of the potential impurities associated with 3-[3-(Dimethylamino)propoxy]benzonitrile, arising from its synthesis and potential degradation. By employing the detailed analytical methodologies and logical workflows presented, researchers can confidently identify, quantify, and control these impurities, ensuring the quality and safety of the final drug product.

References

  • ResearchGate. (2025). Synthesis and Characterization of Poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} Hydrogels for Drug Delivery. Available at: [Link]

  • PubChem. (n.d.). 3-(Dimethylamino)benzonitrile. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). 3-((3-(Dimethylamino)propyl)amino)propanenitrile. Retrieved February 22, 2026, from [Link]

  • Google Patents. (n.d.). US4172091A - Process for the manufacture of β-(dimethylamino)-propionitrile.
  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. (n.d.). Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine--hydrogen chloride (1/1). Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2013). Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. Available at: [Link]

  • Google Patents. (n.d.). CN1011308B - 2, the preparation method of 3-dichloro-N, N-dimethylpropylamine.
  • ScienceDirect. (2026). Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back. Available at: [Link]

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]

  • PubMed. (2021). A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine. Available at: [Link]

  • MDPI. (2025). Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. Available at: [Link]

  • PMC. (n.d.). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Retrieved February 22, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.